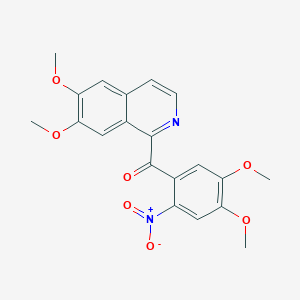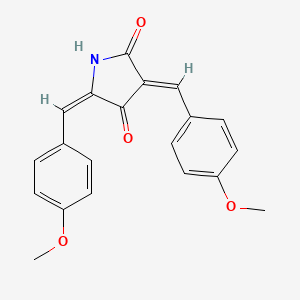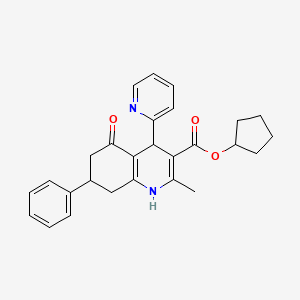
(6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone
描述
(6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone, also known as DIPM, is a chemical compound that has been widely studied for its potential biological and pharmacological properties. DIPM belongs to the class of isoquinoline derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for various scientific applications.
作用机制
The exact mechanism of action of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is not fully understood, but it is believed to interact with certain enzymes and proteins in cells, leading to changes in their activity and function. (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone has been found to inhibit the activity of certain enzymes involved in cancer cell growth, making it a promising candidate for anti-cancer therapy.
Biochemical and Physiological Effects
(6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of cell migration and invasion. Additionally, (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone in lab experiments is its high yield and relatively simple synthesis method. Additionally, (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone has been found to exhibit a range of interesting properties that make it a promising candidate for various scientific applications. However, one of the limitations of using (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is its potential toxicity, which needs to be carefully considered when designing experiments.
未来方向
There are several future directions for the study of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone, including:
1. Further investigation of the mechanism of action of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone, including its interactions with specific enzymes and proteins.
2. Development of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone-based fluorescent probes for imaging biological samples.
3. Exploration of the potential use of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone as an anti-cancer agent, including in combination with other drugs.
4. Investigation of the potential use of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone in the treatment of oxidative stress-related diseases.
5. Development of new and more efficient synthesis methods for (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone.
In conclusion, (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is a promising candidate for various scientific applications, including as a fluorescent probe for imaging biological samples, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes and proteins. Further research is needed to fully understand the mechanism of action of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone and to explore its potential use in various scientific applications.
合成方法
The synthesis of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves the reaction between 6,7-dimethoxy-1-isoquinolinecarboxylic acid and 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a suitable base. This reaction leads to the formation of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone as a yellow solid with a high yield.
科学研究应用
(6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone has been studied for its potential use in various scientific applications, including as a fluorescent probe for imaging biological samples, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes and proteins.
属性
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(4,5-dimethoxy-2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c1-26-15-7-11-5-6-21-19(12(11)8-16(15)27-2)20(23)13-9-17(28-3)18(29-4)10-14(13)22(24)25/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHPOSDABMOWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942478 | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20323-72-2 | |
| Record name | NSC146066 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4982755.png)
![4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)
![ethyl 4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4982774.png)

![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)
![10-acetyl-3,3-dimethyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4982815.png)

![N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4982825.png)

![3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4982834.png)